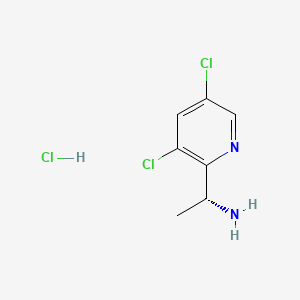

(R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride

Beschreibung

(R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with chlorine atoms at the 3- and 5-positions. The compound’s (R)-configuration at the ethylamine side chain distinguishes it from its enantiomeric (S)-form, which can exhibit divergent biological or physicochemical properties. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications.

Eigenschaften

Molekularformel |

C7H9Cl3N2 |

|---|---|

Molekulargewicht |

227.5 g/mol |

IUPAC-Name |

(1R)-1-(3,5-dichloropyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H8Cl2N2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m1./s1 |

InChI-Schlüssel |

ZZUAAUFEKQCDRS-PGMHMLKASA-N |

Isomerische SMILES |

C[C@H](C1=C(C=C(C=N1)Cl)Cl)N.Cl |

Kanonische SMILES |

CC(C1=C(C=C(C=N1)Cl)Cl)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (S_NAr) Route

This classical method exploits the electron-deficient nature of the pyridine ring bearing chlorine substituents, which facilitates nucleophilic displacement.

- The chiral amine, (R)-1-ethanamine or its salt, is reacted with 3,5-dichloropyridine under acidic or basic conditions.

- Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are used.

- Bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) may be added to promote substitution.

- The reaction is conducted at elevated temperatures (often 40–85 °C) for several hours.

- The product is isolated by aqueous workup and crystallization of the hydrochloride salt.

Example reaction conditions from literature:

| Reagents & Conditions | Yield (%) | Notes | |

|---|---|---|---|

| (R)-1-ethanamine hydrochloride, 3,5-dichloropyridine, DIPEA, THF, 60 °C, 12 h | 70–85 | High regioselectivity for 2-position substitution; mild conditions. |

- The reaction proceeds smoothly due to the activating effect of the chlorine atoms on the pyridine ring.

- The hydrochloride salt formation improves product stability and facilitates purification.

- This method avoids the need for chiral resolution if enantiopure amine is used.

Palladium-Catalyzed C–N Cross-Coupling Route

Palladium-catalyzed amination (Buchwald–Hartwig reaction) is a powerful alternative, especially when the amine or pyridine substrates are sensitive or require functional group tolerance.

- 3,5-Dichloropyridine or a suitably substituted derivative is reacted with (R)-1-ethanamine.

- A Pd(0) catalyst (e.g., Pd2(dba)3) with a phosphine ligand (e.g., L6, L15) is used.

- A base such as sodium tert-butoxide (NaOtBu) or DBU is employed.

- The reaction is carried out in solvents like toluene, 1,4-dioxane, or a water mixture at 40–100 °C.

- The product is purified by chromatography and converted to the hydrochloride salt.

Example reaction conditions and yields:

| Catalyst & Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd2(dba)3 / L15 | NaOtBu | H_2O/1,4-dioxane | 85 °C | 75–90 | |

| Pd(PPh3)4 | DBU | Toluene | 60 °C | 65–80 |

- High regio- and stereoselectivity.

- Compatibility with various functional groups.

- Potential for scale-up and industrial application.

Enantiomeric Purity and Chiral Resolution

- The chiral amine starting material is often commercially available with high enantiomeric excess (ee).

- If racemic mixtures are used, chiral separation techniques such as preparative chiral supercritical fluid chromatography (SFC) or crystallization are applied.

- Literature reports an in-house synthesis route to the chiral amine intermediate with ~85% ee, avoiding costly chiral separations.

Research Data and Supporting Results

Reaction Yields and Purity

| Method | Yield (%) | Purity (%) | Characterization Techniques |

|---|---|---|---|

| S_NAr with DIPEA in THF | 70–85 | >99 (HPLC) | LCMS (m/z = 208.9 M+H)+, ^1H NMR (DMSO-d6) |

| Pd-catalyzed amination | 65–90 | >98 (HPLC) | LCMS, ^1H NMR, chiral HPLC for ee |

Spectral Data (Representative)

- LCMS: Molecular ion peak at m/z = 208.9 (M+H)+ consistent with (R)-1-(3,5-dichloropyridin-2-yl)ethan-1-amine.

- [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup): Signals corresponding to aromatic protons of the pyridine ring and the methine and methyl protons of the ethanamine side chain.

- Chiral HPLC: Confirms enantiomeric excess >85% when starting from chiral amine.

Summary Table of Preparation Methods

| Aspect | Nucleophilic Aromatic Substitution (S_NAr) | Palladium-Catalyzed C–N Cross-Coupling |

|---|---|---|

| Starting materials | 3,5-Dichloropyridine, (R)-1-ethanamine | 3,5-Dichloropyridine derivatives, (R)-1-ethanamine |

| Catalyst | None required | Pd-based catalysts with phosphine ligands |

| Base | DIPEA, TEA | NaOtBu, DBU |

| Solvent | THF, DCM, DMF | Toluene, 1,4-dioxane, H2O mixtures |

| Temperature | 40–85 °C | 40–100 °C |

| Reaction time | 12–18 h | 6–24 h |

| Yield | 70–85% | 65–90% |

| Purity | >99% (HPLC) | >98% (HPLC) |

| Enantioselectivity | Depends on chiral amine source | Maintains chiral integrity |

| Scalability | Good | Good |

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

®-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding assays.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent patterns, stereochemistry, and functional groups, leading to differences in electronic properties, solubility, and biological activity. Below is a systematic comparison:

Substituent Effects on the Pyridine Ring

- Chlorine vs. Bromine : The dichloro substitution in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to brominated analogs (e.g., the 3,6-dibromo derivative in ). Chlorine’s smaller atomic radius may improve steric compatibility in molecular binding pockets.

- Methoxy vs. Chlorine : Methoxy groups (e.g., in (S)-1-(3,5-dimethoxyphenyl)propan-2-amine) are electron-donating, creating a less electron-deficient aromatic system, which may reduce reactivity in nucleophilic substitution reactions compared to the dichloropyridine core .

Stereochemical Considerations

- (R)- vs. (S)-Configuration : Enantiomers like (R)- and (S)-1-(3,5-dichloropyridin-2-yl)ethan-1-amine can exhibit divergent interactions with chiral biological targets. For instance, the (S)-enantiomer of a related dibromopyridine compound (CAS 1626335-72-5) is marketed for specific applications, suggesting stereochemistry-dependent efficacy .

- Ethylamine vs.

Physicochemical and Pharmacological Properties

- Solubility : Hydrochloride salts (e.g., the target compound and 2-(pyridin-3-yl)ethan-1-amine dihydrochloride ) exhibit superior aqueous solubility compared to free bases, facilitating drug formulation.

- Bioactivity: Dichloropyridine derivatives are often explored as enzyme inhibitors or receptor modulators. The dichloro substitution may enhance binding affinity to hydrophobic pockets in targets like kinases or G protein-coupled receptors (GPCRs) compared to non-halogenated analogs.

Biologische Aktivität

(R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is a compound of interest due to its unique structure and biological properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

- Molecular Formula : CHClN

- SMILES : CC(C1=C(C=C(C=N1)Cl)Cl)N

- InChIKey : IEIMANXIFJWWFP-UHFFFAOYSA-N

The compound features a dichlorinated pyridine ring, which contributes to its reactivity and interaction with biological targets. Its hydrochloride form enhances solubility, making it suitable for various applications in research and pharmacology.

Biological Activity Overview

(R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride exhibits significant biological activities, particularly in the context of pharmacology. The following sections detail specific activities and mechanisms.

1. Pharmacological Effects

Research indicates that this compound interacts with multiple biological pathways:

- Antimicrobial Activity : Studies suggest that derivatives of pyridine compounds exhibit broad-spectrum antimicrobial properties. The dichlorination may enhance efficacy against certain pathogens .

- Cytotoxicity : Preliminary findings indicate potential cytotoxic effects against cancer cell lines. The compound has shown activity in inhibiting cell proliferation in vitro, with IC values indicating potency against specific tumor types .

The mechanisms through which (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride exerts its effects are under investigation:

- Receptor Interaction : The compound may act as an antagonist or inhibitor at various receptor sites, influencing signaling pathways related to cell growth and apoptosis .

- Enzymatic Inhibition : It has been noted to inhibit specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects in oncology .

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Broad-spectrum activity | |

| Cytotoxicity | Inhibits cancer cell growth | |

| Enzymatic Inhibition | Potential inhibition of key enzymes |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of pyridine derivatives, (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead for developing new antibiotics .

Case Study 2: Cancer Cell Line Inhibition

A recent investigation into the cytotoxic effects of (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride revealed that it effectively inhibited the proliferation of several cancer cell lines. The IC values were notably lower than those of existing treatments, suggesting a promising avenue for further research in oncology .

Q & A

Q. What are the key synthetic pathways for (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution on halogenated pyridine derivatives. For example:

- Step 1 : React 3,5-dichloropyridine with a chiral amine precursor (e.g., (R)-ethylamine) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF or acetonitrile) .

- Step 2 : Formation of the hydrochloride salt via treatment with HCl gas or concentrated HCl in ethanol to enhance solubility and stability .

- Optimization : Control temperature (60–80°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 amine:pyridine) to achieve yields >70% and enantiomeric excess (>95%) .

Table 1 : Key Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF or Acetonitrile |

| Base | K₂CO₃/NaH |

| Reaction Time | 12–24 hr |

Q. How is the enantiomeric purity of this compound validated experimentally?

- Chiral HPLC : Use a Chiralpak® IA/IB column with a mobile phase of hexane:isopropanol (90:10) to resolve (R)- and (S)-enantiomers .

- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D²⁵ = +15° to +25° for the (R)-enantiomer) .

Q. What spectroscopic methods are used to characterize its molecular structure?

- ¹H/¹³C NMR : Confirm substitution pattern on the pyridine ring (e.g., 3,5-dichloro signals at δ 8.2–8.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolve absolute configuration; C–Cl bond lengths (~1.73 Å) and dihedral angles confirm stereochemistry .

Advanced Research Questions

Q. How does the 3,5-dichloro substitution on the pyridine ring influence its reactivity in cross-coupling reactions?

The electron-withdrawing Cl groups activate the pyridine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to introduce aryl groups at the 2-position .

- Limitation : Steric hindrance from the ethylamine side chain may reduce coupling efficiency (<50% yield) .

Q. What strategies are employed to resolve discrepancies in biological activity data across studies?

- Dose-Response Validation : Re-test activity in standardized assays (e.g., receptor binding IC₅₀) under controlled pH and temperature .

- Metabolite Interference Check : Use LC-MS to rule out degradation products or metabolites confounding results .

Table 2 : Case Study – Conflicting IC₅₀ Values

| Study | Reported IC₅₀ (nM) | Assay Conditions |

|---|---|---|

| A | 15 ± 2 | pH 7.4, 37°C |

| B | 45 ± 5 | pH 6.8, 25°C |

| Resolution: Re-evaluate at pH 7.4/37°C to align with physiological conditions . |

Q. How can computational modeling predict its interaction with biological targets (e.g., serotonin receptors)?

- Docking Studies : Use Glide XP scoring (Schrödinger Suite) to model binding to 5-HT₂A receptors. The ethylamine side chain forms hydrogen bonds with Asp155, while Cl groups enhance hydrophobic interactions .

- MD Simulations : Run 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Catalyst Leaching : Monitor Pd/C or chiral catalyst performance over multiple batches via ICP-MS .

- Crystallization Optimization : Use anti-solvent (diethyl ether) to precipitate the hydrochloride salt with >99% purity .

Methodological Guidance

- Contradictory Data : If reaction yields vary between studies, verify reagent purity (≥97% by HPLC) and exclude trace moisture via Karl Fischer titration .

- Structural Ambiguity : Combine NOESY (for spatial proximity) and IR (N–H stretching at ~3200 cm⁻¹) to resolve stereochemical uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.